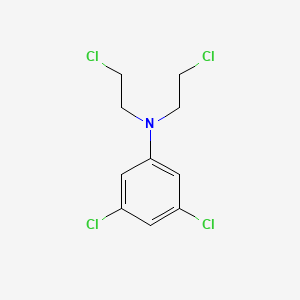![molecular formula C16H16Cl2O3S B14017355 2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol CAS No. 63988-90-9](/img/structure/B14017355.png)
2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is a complex organic compound characterized by the presence of phenol, dichloro, and sulfonyl groups. This compound is notable for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- typically involves multiple steps. One common method starts with the chlorination of phenol to introduce the dichloro groups. This is followed by the sulfonylation reaction, where the sulfonyl group is introduced using a sulfonyl chloride reagent. The final step involves the methylation of the compound to achieve the desired structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. Common reagents used in the industrial synthesis include chlorinating agents, sulfonyl chlorides, and methylating agents.
Análisis De Reacciones Químicas
Types of Reactions
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dichloro groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,4-dichloro-6-methyl-
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
Uniqueness
Phenol,2,4-dichloro-6-[[(2,4,6-trimethylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonyl group attached to a trimethylphenyl moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other dichlorophenols.
Propiedades
Número CAS |
63988-90-9 |
|---|---|
Fórmula molecular |
C16H16Cl2O3S |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[(2,4,6-trimethylphenyl)sulfonylmethyl]phenol |
InChI |
InChI=1S/C16H16Cl2O3S/c1-9-4-10(2)16(11(3)5-9)22(20,21)8-12-6-13(17)7-14(18)15(12)19/h4-7,19H,8H2,1-3H3 |
Clave InChI |
HNQCNXWWWLSZKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=C(C(=CC(=C2)Cl)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-Dibenzo[a,i]carbazole, 6,13-dihydro-](/img/structure/B14017277.png)

![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)

![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)





![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)


![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
